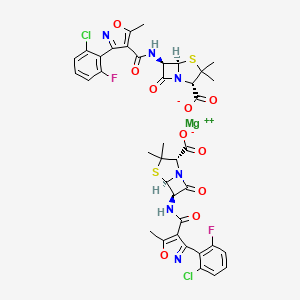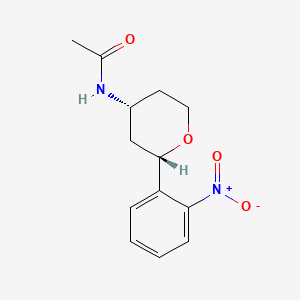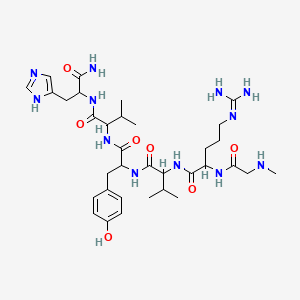![molecular formula C36H50N4O7S2 B12302683 (2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12302683.png)
(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy3 amine, also known as Sulfo-Cyanine3 amine, is a water-soluble dye derivative of Cyanine 3. This compound is characterized by its high photostability and compatibility with various fluorescence measuring equipment. It is easily detectable by the naked eye and is commonly used in biological labeling due to its ability to bind to proteins and antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy3 amine is synthesized by introducing an amino group to the Cyanine 3 dye. The sulfonate ion in the compound increases its water solubility, making it suitable for aqueous solutions . The synthesis involves the reaction of Cyanine 3 with an amine group, typically through nucleophilic substitution or addition-elimination sequences .
Industrial Production Methods
Industrial production of Sulfo-Cy3 amine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in scientific research .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy3 amine undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can react with carboxyl groups to form covalent bonds.
Crosslinking Reactions: It can participate in crosslinking reactions with primary amines using reagents like N-hydroxysuccinimide esters and imidoesters.
Common Reagents and Conditions
Common reagents used in these reactions include N-hydroxysuccinimide esters, isothiocyanates, and imidoesters. The reactions typically occur under mild conditions, often in aqueous solutions or organic solvents like DMSO and DMF .
Major Products
The major products formed from these reactions are covalently bonded conjugates of Sulfo-Cy3 amine with biological molecules such as proteins, antibodies, and nucleic acids .
Scientific Research Applications
Sulfo-Cy3 amine has a wide range of applications in scientific research, including:
Biological Labeling: Used to label proteins, antibodies, and nucleic acids for tracking their location and dynamic changes in biological samples.
Chemosensors: Acts as a colorimetric chemosensor for the recognition of metal cations with biological and environmental relevance.
Fluorescence Microscopy: Utilized in fluorescence microscopy due to its high photostability and bright fluorescence.
Molecular Probes: Employed as a molecular probe in various biochemical assays and diagnostic tests.
Mechanism of Action
Sulfo-Cy3 amine exerts its effects through its amine functionality, which can react with carboxyl groups to form covalent bonds. This allows it to bind to biological molecules such as proteins and antibodies, enabling the tracking of their location and dynamic changes in biological samples . The sulfonate ion in the compound enhances its water solubility, making it suitable for use in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
TAMRA (Tetramethylrhodamine): Another fluorescent dye used for labeling biological molecules.
Alexa Fluor 555: A bright and photostable dye similar to Sulfo-Cy3 amine.
DyLight 550: Known for its high fluorescence intensity and stability.
BODIPY TMR-X: A dye with similar fluorescence properties.
Uniqueness
Sulfo-Cy3 amine stands out due to its high water solubility and compatibility with various fluorescence measuring equipment. Its ability to form stable covalent bonds with biological molecules makes it particularly useful for applications in biological labeling and fluorescence microscopy .
Properties
Molecular Formula |
C36H50N4O7S2 |
|---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47) |
InChI Key |
ZVOZJQQPUBRDRD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)




![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)
![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)



